2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide
Description
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a 6-oxopyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetamide linker terminating in a 1H-indol-4-yl moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The fluorine and methoxy groups on the phenyl ring may enhance metabolic stability and influence electronic properties, while the indole moiety could contribute to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C21H17FN4O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C21H17FN4O3/c1-29-19-11-13(22)5-6-15(19)18-7-8-21(28)26(25-18)12-20(27)24-17-4-2-3-16-14(17)9-10-23-16/h2-11,23H,12H2,1H3,(H,24,27) |
InChI Key |
ROHSXKLQQIYNAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Structural and Functional Differences
Substituents on Pyridazinone Ring: The target compound features a 4-fluoro-2-methoxyphenyl group at position 3 of the pyridazinone ring, whereas analogues like compound 18 () and 6c () incorporate 4,5-dichloro or 4-fluorophenylpiperazinyl groups. Chlorine substituents (as in 18) increase electronegativity and may enhance binding to hydrophobic pockets, while piperazinyl groups (as in 6c) improve solubility and interaction with charged residues .
Acetamide-Linked Moieties: The 1H-indol-4-yl group in the target compound distinguishes it from analogues with aliphatic (e.g., Y041-4990’s 6-methylheptan-2-yl) or aniline-derived substituents (e.g., 18’s sulfamoyl-piperidinyl). Indole derivatives are known for their role in kinase and GPCR inhibition due to aromatic stacking, whereas aliphatic chains (as in Y041-4990) may reduce polarity and enhance membrane permeability .
Pharmacokinetic Implications: The methoxy group in the target compound’s phenyl ring likely improves metabolic stability compared to electron-withdrawing groups like chlorine. Analogues with chlorine (e.g., 18) may exhibit higher reactivity but shorter half-lives .
Biological Activity
The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A pyridazine ring , which is known for its role in various biological activities.
- A methoxy-substituted phenyl group that enhances lipophilicity and may influence receptor interactions.
- An indole moiety , commonly associated with diverse pharmacological effects.
The molecular formula is C_{19}H_{17FN_4O_3, with a molecular weight of approximately 364.36 g/mol. The presence of fluorine and methoxy groups is significant as they can enhance the compound's reactivity and selectivity towards biological targets.
Research indicates that this compound exhibits significant biological activity, particularly in:
- Inhibition of Osteoclast Differentiation : It has been shown to suppress the expression of cathepsin K, an enzyme crucial for osteoclast function, thereby potentially modulating bone resorption processes. This suggests applications in treating bone-related diseases such as osteoporosis.
- Anticancer Properties : The indole component is known for its interactions with various biological targets, including receptors involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, assays have shown that it can significantly reduce osteoclast formation and activity, indicating its potential as a therapeutic agent for osteoporosis.
Case Studies
Several studies have evaluated the efficacy of similar compounds with structural similarities to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide :
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(4-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Exhibited anti-inflammatory effects; inhibited specific enzymes | |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Showed potential anticancer activity; modulated cellular pathways |
These case studies highlight the compound's potential across various therapeutic areas, particularly in oncology and bone health.
Synthesis and Derivatization
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route often includes:
- Formation of the pyridazine ring.
- Introduction of the methoxy and fluorine substituents.
- Coupling with the indole acetamide moiety.
Optimizing these synthetic pathways is crucial for enhancing yield and purity, which directly impacts the biological evaluation of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
